molecular formula C12H18O B11967918 3-Methyl-2-phenylpentan-1-ol CAS No. 36748-84-2

3-Methyl-2-phenylpentan-1-ol

Cat. No.: B11967918
CAS No.: 36748-84-2
M. Wt: 178.27 g/mol
InChI Key: BPCBJIKKAINGQY-UHFFFAOYSA-N
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Description

3-Methyl-2-phenylpentan-1-ol, with the CAS registry number 36748-84-2 , is an organic compound classified as an alcohol with the molecular formula C12H18O and a molecular weight of approximately 178.27 g/mol . This compound is provided as a high-purity (96%) , colorless liquid for use as a reference standard and building block in scientific research and development. The structure of this compound, which features a phenyl group and a pentanol chain with a methyl branch, is characteristic of compounds studied in fragrance and flavor chemistry . While specific biological mechanisms for this compound are not well-documented in the available literature, its structural features suggest potential for investigation into its interactions with biological systems and its physicochemical properties. Researchers value this compound for its utility in organic synthesis, where it can serve as an intermediate, and in analytical applications as a standard. This product is intended for research purposes only in a laboratory setting and is not meant for human or veterinary diagnostic or therapeutic use . Researchers should consult the safety data sheet (SDS) prior to handling and use appropriate personal protective equipment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

36748-84-2

Molecular Formula

C12H18O

Molecular Weight

178.27 g/mol

IUPAC Name

3-methyl-2-phenylpentan-1-ol

InChI

InChI=1S/C12H18O/c1-3-10(2)12(9-13)11-7-5-4-6-8-11/h4-8,10,12-13H,3,9H2,1-2H3

InChI Key

BPCBJIKKAINGQY-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(CO)C1=CC=CC=C1

Origin of Product

United States

Stereochemical Analysis and Advanced Characterization Methodologies for 3 Methyl 2 Phenylpentan 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Chiral Recognition and Enantiomeric Excess Determinationresearchgate.netlookchem.comepa.govmdpi.comwisc.edu

NMR spectroscopy is a powerful tool for determining the enantiomeric composition of chiral molecules. nih.gov In an achiral environment, enantiomers are indistinguishable by NMR as they exhibit identical spectra. However, by introducing a chiral auxiliary, it is possible to create diastereomeric environments, leading to separate, distinguishable signals for each enantiomer. researchgate.netsemanticscholar.org This differentiation allows for the determination of enantiomeric excess (ee).

Application of Chiral Solvating Agents (CSAs) in 1H NMR Spectroscopyresearchgate.netlookchem.comepa.gov

Chiral Solvating Agents (CSAs) are chiral compounds that form transient, non-covalent diastereomeric complexes with the enantiomers of a chiral analyte in solution. digitellinc.com These complexes have distinct chemical environments, which can result in different chemical shifts (Δδ) for the corresponding protons in the ¹H NMR spectrum. researchgate.netdigitellinc.com The enantiomeric excess can then be calculated by integrating the separate signals.

The effectiveness of a CSA depends on the strength and nature of the non-covalent interactions, such as hydrogen bonding, π-π stacking, and dipole-dipole interactions, between the CSA and the analyte. researchgate.net For 3-Methyl-2-phenylpentan-1-ol, the hydroxyl (-OH) group and the phenyl group are key sites for interaction with a CSA. CSAs like (S)-BINOL or derivatives of amino acids are often used for chiral alcohols. The interaction with the hydroxyl group via hydrogen bonding is particularly important for achieving good spectral separation.

Table 1: Illustrative ¹H NMR Data for Racemic this compound with a Generic Chiral Solvating Agent (CSA)

Proton Signal Chemical Shift (ppm) without CSA Chemical Shift (ppm) with CSA (R-enantiomer) Chemical Shift (ppm) with CSA (S-enantiomer) Chemical Shift Difference (Δδ in ppm)
-CH₂OH 3.65 3.70 3.75 0.05
-CH(Ph) 2.80 2.88 2.95 0.07
Phenyl-H 7.20-7.40 7.25-7.45 7.30-7.50 Variable

Note: This data is hypothetical and serves to illustrate the principle of signal splitting by a CSA.

Utilization of Chiral Derivatizing Agents (CDAs) and Multinuclear NMR Spectroscopy (e.g., ³¹P, ¹⁹F NMR)mdpi.comwisc.edu

When CSAs fail to provide adequate resolution, Chiral Derivatizing Agents (CDAs) offer an alternative. CDAs react covalently with the enantiomers of the analyte to form stable diastereomers. researchgate.net These diastereomers have distinct physical properties and, consequently, different NMR spectra. For an alcohol like this compound, the hydroxyl group can be readily derivatized.

A widely used CDA is Mosher's acid, (R)- or (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). researchgate.net Reaction with the alcohol forms diastereomeric MTPA esters. The presence of the trifluoromethyl (-CF₃) group in MTPA allows for analysis using ¹⁹F NMR spectroscopy. ¹⁹F NMR offers several advantages, including a wide chemical shift range and high sensitivity, often resulting in baseline separation of the diastereomeric signals, which simplifies the accurate determination of enantiomeric excess. acs.orgmdpi.com

Similarly, phosphorus-containing CDAs can be used, enabling analysis by ³¹P NMR spectroscopy. mdpi.com The large chemical shift dispersion of ³¹P often leads to excellent resolution of signals from the resulting diastereomers. mdpi.com

Table 2: Example of Multinuclear NMR in Chiral Analysis of this compound after Derivatization

NMR Technique Chiral Derivatizing Agent (CDA) Diastereomer Formed Nucleus Observed Expected Signal Separation
¹⁹F NMR (R)-MTPA MTPA ester ¹⁹F Well-resolved singlets for each diastereomer
³¹P NMR Chiral Phosphine Ligand Phosphinite ester ³¹P Distinct signals for each diastereomer

Note: This table illustrates the application of CDAs for multinuclear NMR analysis.

Chromatographic Techniques for Enantioseparation and Purity Assessmentacs.orggcms.cz

Chromatographic methods are essential for both the analytical quantification of enantiomeric purity and the preparative separation of enantiomers.

Chiral High-Performance Liquid Chromatography (HPLC) Methodologiesacs.org

Chiral HPLC is a cornerstone technique for separating enantiomers. mdpi.com The separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. researchgate.net For alcohols like this compound, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives coated on a silica (B1680970) support) are often highly effective.

The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase through interactions like hydrogen bonding, dipole-dipole forces, and steric hindrance. The choice of mobile phase (typically a mixture of alkanes like hexane (B92381) or heptane (B126788) and an alcohol modifier like isopropanol) is crucial for optimizing the separation.

Chiral Gas Chromatography (GC) Applicationsgcms.cz

For volatile and thermally stable compounds, chiral gas chromatography (GC) is a powerful alternative for enantioseparation. wisc.edu this compound is sufficiently volatile for GC analysis. Chiral GC columns typically contain a stationary phase that includes a chiral selector, most commonly a cyclodextrin (B1172386) derivative. gcms.cz

The enantiomers partition differently between the mobile gas phase and the chiral stationary phase, resulting in different elution times. The hydroxyl group of the analyte can be derivatized (e.g., through acetylation or silylation) to improve its volatility and chromatographic behavior, which can also enhance enantiomeric resolution.

Table 3: Comparison of Chiral Chromatographic Techniques for this compound

Technique Chiral Selector Type Principle of Separation Key Advantage
Chiral HPLC Polysaccharide derivatives (CSPs) Differential interaction with chiral stationary phase Broad applicability and scalability for preparative separation

Determination of Absolute Stereochemistry and Diastereomeric Ratios

While NMR and chromatography can determine the ratio of stereoisomers, establishing the absolute configuration (i.e., assigning R or S to each chiral center) requires additional methods. For this compound, which has two chiral centers (at C2 and C3), four possible stereoisomers exist: (2R, 3R), (2S, 3S), (2R, 3S), and (2S, 3R).

The determination of absolute stereochemistry can often be achieved by derivatizing the alcohol with a CDA of known absolute configuration, such as Mosher's acid, and then analyzing the ¹H NMR shifts of the resulting diastereomers. By comparing the observed chemical shift differences (Δδ = δS - δR) for protons near the newly formed ester linkage to established models, the absolute configuration of the alcohol's stereocenter can be deduced.

Alternatively, techniques like Vibrational Circular Dichroism (VCD) or Electronic Circular Dichroism (ECD) can be used. researchgate.net These methods measure the differential absorption of left and right circularly polarized light. By comparing the experimental VCD or ECD spectrum of an enantiomer to spectra predicted by quantum chemical calculations, the absolute configuration can be unambiguously assigned. researchgate.net

The diastereomeric ratio is determined directly from the relative integration of signals in the NMR spectrum or the peak areas in a chromatogram (HPLC or GC) where the diastereomers are separated.

Advanced Synthetic Strategies for 3 Methyl 2 Phenylpentan 1 Ol and Analogs

Asymmetric Synthesis Approaches to Chiral Branched Alcohols

The creation of specific stereoisomers of chiral alcohols requires sophisticated synthetic methods that can control the three-dimensional arrangement of atoms. Asymmetric synthesis aims to produce a single enantiomer or diastereomer of a chiral molecule, which is crucial as different stereoisomers can exhibit vastly different biological activities. The primary approaches to synthesizing chiral branched alcohols, such as 3-Methyl-2-phenylpentan-1-ol, involve either the stereoselective reduction of a prochiral precursor or the asymmetric formation of carbon-carbon bonds to construct the chiral backbone.

Enantioselective Catalytic Reduction and Hydrogenation

One of the most efficient and widely utilized methods for producing chiral alcohols is the enantioselective reduction of prochiral ketones. acs.org This strategy is highly atom-economical and can provide direct access to the desired chiral alcohol from a readily available carbonyl compound. researchgate.net The key to this approach lies in the use of a chiral catalyst that can differentiate between the two enantiotopic faces of the ketone, leading to the preferential formation of one enantiomer of the alcohol.

Asymmetric transfer hydrogenation (ATH) has emerged as a powerful and practical tool for the synthesis of chiral alcohols. acs.orgnih.gov This method involves the transfer of hydrogen from a donor molecule, such as isopropanol (B130326) or a formic acid/triethylamine mixture, to a prochiral ketone, mediated by a chiral transition metal complex. researchgate.net The operational simplicity of ATH, which avoids the need for high-pressure hydrogen gas, makes it an attractive alternative to direct asymmetric hydrogenation (AH). researchgate.net

Catalysts for ATH are typically based on noble metals like ruthenium, rhodium, and iridium, complexed with chiral ligands. acs.orgresearchgate.net The Noyori-Ikariya catalysts, for example, which feature a Ru(II) center with a chiral N-tosylated diamine and a cymene ligand, are highly effective for the ATH of a wide range of ketones. nih.govrsc.org The mechanism is understood to involve a "metal-ligand bifunctional" or "cooperative" action, where both the metal center and the N-H group of the ligand participate in the hydrogen transfer step, leading to high levels of enantioselectivity. rsc.org

In recent years, significant research has focused on replacing precious metals with more abundant, cost-effective, and less toxic first-row transition metals like iron, cobalt, and nickel. acs.org Iron catalysts, in particular, have shown great promise. For instance, iron complexes bearing chiral aminophosphine (B1255530) ligands have been successfully employed in the ATH of various ketones, demonstrating the potential for sustainable chemical manufacturing. acs.org

Table 1: Examples of Transition Metal-Catalyzed ATH of Prochiral Ketones

Catalyst System Ketone Substrate Hydrogen Donor Enantiomeric Excess (ee) Reference
RuCl(p-cymene)[(S,S)-Ts-DPEN] Acetophenone HCOOH/NEt₃ >99% nih.gov
Iron complex with chiral PNNP ligand Various aromatic ketones i-PrOH High acs.org
(S)-TolBINAP/(S,S)-DPEN–Ru(II) tert-Butyl ketones H₂ (in alcohol) Excellent nih.gov

This table is for illustrative purposes and represents the types of results found in the literature. Specific values can vary based on reaction conditions.

Biocatalysis offers an environmentally benign and highly selective alternative to traditional chemical catalysis for the synthesis of chiral alcohols. nih.gov Enzymes, such as alcohol dehydrogenases (ADHs) and ketoreductases (KREDs), operate under mild conditions (neutral pH, room temperature) and can exhibit exquisite enantio-, regio-, and chemoselectivity. d-nb.inforesearchgate.net

These enzymes catalyze the reduction of prochiral ketones to their corresponding alcohols using cofactors like nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) or nicotinamide adenine dinucleotide phosphate (B84403) (NADPH) as the hydride source. d-nb.info A key challenge in industrial applications is the high cost of these cofactors. This is often overcome by implementing in situ cofactor regeneration systems. A common approach is the "substrate-coupled" method, where a cheap, sacrificial alcohol like 2-propanol is added to the reaction. The enzyme oxidizes the 2-propanol to acetone, regenerating the NADH/NADPH needed for the primary ketone reduction. d-nb.info Alternatively, an "enzyme-coupled" system can be used, employing a second enzyme (e.g., malate (B86768) dehydrogenase) and its specific substrate to regenerate the cofactor. d-nb.info

Whole-cell systems, such as baker's yeast (Saccharomyces cerevisiae) and various plant tissues (e.g., carrot, apple, potato), provide a cost-effective source of reductive enzymes and naturally contain cofactor regeneration machinery. nih.govnih.gov These systems have been successfully used to reduce a variety of prochiral ketones, including β-ketoesters and aromatic ketones, to chiral alcohols with high enantiomeric excess. nih.govnih.govusm.my For instance, the reduction of ethyl acetoacetate (B1235776) using baker's yeast can yield the corresponding alcohol with up to 98% ee. usm.myresearchgate.net

Table 2: Biocatalytic Reduction of Prochiral Ketones

Biocatalyst Substrate Conversion Enantiomeric Excess (ee) Reference
Baker's Yeast Ethyl Acetoacetate Complete 98% usm.myresearchgate.net
Carrot (Daucus carota) Acetophenone ~80% ~98% nih.gov
Alcohol Dehydrogenase (ADH) Branched Prochiral Ketones Variable High d-nb.info

This table is for illustrative purposes and represents the types of results found in the literature. Specific values can vary based on reaction conditions.

Asymmetric Carbon-Carbon Bond-Forming Reactions

Constructing the carbon skeleton of a molecule while simultaneously setting the desired stereochemistry is a fundamental goal of asymmetric synthesis. For a molecule like this compound, this involves forming C-C bonds that create one or both of its chiral centers.

The enantioselective addition of carbon nucleophiles to prochiral carbonyl compounds is a powerful method for creating chiral secondary and tertiary alcohols. mdpi.com This approach forms a new C-C bond and a stereogenic center in a single step. organic-chemistry.org The stereochemical outcome is controlled by a chiral catalyst, ligand, or auxiliary.

A well-established example is the addition of dialkylzinc reagents to aldehydes. mdpi.com In the presence of a catalytic amount of a chiral ligand, such as a β-amino alcohol like N-methylephedrine or a carbohydrate-derived ligand, highly enantioselective additions can be achieved. mdpi.comorganic-chemistry.org Similarly, the Carreira protocol for the enantioselective addition of terminal alkynes to aldehydes, which uses zinc triflate [Zn(OTf)₂] and N-methylephedrine, provides a practical route to optically active propargylic alcohols, which are versatile synthetic intermediates. organic-chemistry.orgacs.orgnih.govresearchgate.net This method is notable for its operational simplicity and use of commercially available and inexpensive components. organic-chemistry.org

Table 3: Enantioselective Addition of Nucleophiles to Aldehydes

Aldehyde Nucleophile Catalyst/Ligand System Yield Enantiomeric Excess (ee) Reference
Benzaldehyde Diethylzinc Fructose-derived β-amino alcohol / Ti(Oi-Pr)₄ High 90% mdpi.com
Isobutyraldehyde Phenylacetylene (+)-N-Methylephedrine / Zn(OTf)₂ 85% 99% organic-chemistry.org

This table is for illustrative purposes and represents the types of results found in the literature. Specific values can vary based on reaction conditions.

The synthesis of this compound presents the challenge of controlling the relative and absolute stereochemistry of two adjacent (vicinal) stereocenters. The creation of such relationships is a significant challenge in organic synthesis, particularly when one or more of the centers are quaternary. nih.gov

Several strategies have been developed to address this. One approach is the diastereoselective reaction of a chiral nucleophile with a prochiral electrophile (or vice versa), where the existing chirality in one reactant directs the stereochemical outcome of the newly formed stereocenter. Chiral Lewis acid-catalyzed reactions, such as the carbonyl-ene reaction, can also be employed to construct vicinal stereocenters with high diastereo- and enantioselectivity. nptel.ac.in

For the construction of vicinal carbon stereocenters, reactions like the asymmetric aldol (B89426) reaction, Michael addition, and allylation are powerful tools. For example, the allylboration of ketones with γ-disubstituted allylboronic acids in the presence of chiral BINOL derivatives can create adjacent stereocenters, including quaternary ones, with high selectivity. researchgate.net By carefully selecting the chiral catalyst and the geometry of the substrate, chemists can control the formation of all possible stereoisomers. researchgate.net These methods, while not directly reported for this compound, represent the state-of-the-art in controlling complex stereochemical arrays and are conceptually applicable to its synthesis.

Chiral Auxiliary-Mediated Methodologies

Chiral auxiliaries are powerful tools in asymmetric synthesis, temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. youtube.com After the desired stereocenter(s) have been established, the auxiliary is removed to yield the enantiomerically enriched product. For the synthesis of this compound, with its characteristic β-methyl-α-phenyl alcohol motif, chiral auxiliaries such as Evans oxazolidinones can be employed to control the diastereoselective alkylation or aldol reactions that form the key carbon-carbon bonds. chem-station.comcolab.ws

A plausible synthetic route could involve the acylation of an Evans oxazolidinone, for instance, (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, with propionyl chloride to form an N-acyloxazolidinone. The generation of a stereochemically defined enolate from this intermediate, followed by an alkylation reaction with a suitable electrophile, can establish one of the chiral centers with high diastereoselectivity. Subsequent removal of the chiral auxiliary would provide a precursor that can be further elaborated to this compound.

The stereochemical outcome of such reactions is often dictated by the formation of a chelated transition state, where the metal cation coordinates to both the carbonyl oxygen of the acyl group and the oxygen of the oxazolidinone ring. This rigidifies the conformation of the enolate, and the bulky substituent on the chiral auxiliary effectively shields one face of the enolate, directing the approach of the electrophile to the opposite face. youtube.com

Table 1: Common Chiral Auxiliaries and Their Applications

Chiral AuxiliaryTypical ReactionsKey Features
Evans OxazolidinonesAldol, Alkylation, Conjugate AdditionHigh diastereoselectivity, predictable stereochemistry, auxiliary is recoverable.
CamphorsultamsDiels-Alder, AlkylationEffective shielding, good crystallinity of derivatives aids in purification.
Pseudoephedrine AmidesAlkylationForms rigid chelated enolates, high diastereoselectivity.
(S)- and (R)-1-PhenylethylamineFormation of chiral imines/enaminesUsed for asymmetric additions to carbonyls.

Resolution of Racemic this compound

Resolution is a common strategy to separate enantiomers from a racemic mixture. This can be achieved through various techniques, including kinetic resolution and the formation of diastereomeric derivatives.

Kinetic Resolution Techniques

Kinetic resolution relies on the differential rate of reaction of two enantiomers with a chiral catalyst or reagent, resulting in the enrichment of the less reactive enantiomer in the starting material and the formation of an enantiomerically enriched product. nih.gov Lipase-catalyzed transesterification is a widely used method for the kinetic resolution of alcohols. researchgate.netnih.gov

In the context of this compound, a racemic mixture could be subjected to acylation in the presence of a lipase (B570770), such as Candida antarctica lipase B (CALB), and an acyl donor, like vinyl acetate. The enzyme will selectively acylate one enantiomer at a faster rate, leading to the formation of an enantioenriched ester and leaving behind the unreacted, enantioenriched alcohol. The efficiency of the resolution is quantified by the enantiomeric ratio (E), with higher E values indicating better separation. almacgroup.com

Table 2: Lipases Commonly Used in Kinetic Resolution of Alcohols

LipaseSource OrganismCommon Applications
CALB (Novozym 435)Candida antarcticaResolution of primary and secondary alcohols, high enantioselectivity.
PCLPseudomonas cepaciaBroad substrate scope for alcohols and esters.
CRLCandida rugosaHydrolysis of esters, resolution of carboxylic acids.
PFLPseudomonas fluorescensEffective for the resolution of various chiral alcohols.

Classical Diastereomeric Resolution Methods

This traditional method involves the conversion of a racemic mixture into a pair of diastereomers by reacting it with a single enantiomer of a chiral resolving agent. wikipedia.org The resulting diastereomers have different physical properties, such as solubility, which allows for their separation by techniques like fractional crystallization or chromatography. nih.gov

For this compound, which is an alcohol, a common approach is to esterify the racemic mixture with a chiral carboxylic acid, such as (+)- or (-)-menthoxyacetic acid or camphorsulfonic acid. wikipedia.org This reaction produces a mixture of two diastereomeric esters. Due to their different spatial arrangements, these diastereomers will exhibit distinct physical properties, enabling their separation. Once separated, the individual diastereomers can be hydrolyzed to yield the enantiomerically pure (or enriched) alcohols and the recovered chiral resolving agent.

Table 3: Common Chiral Resolving Agents for Alcohols

Resolving AgentTypeFunctional Group for Derivatization
(1S)-(+)-Camphorsulfonic acidAcidHydroxyl
(1R)-(-)-Menthoxyacetic acidAcidHydroxyl
(R)-(-)- or (S)-(+)-α-MethylbenzylamineBaseCarboxyl (after conversion of alcohol)
Tartaric acidAcidHydroxyl

Convergent and Divergent Synthetic Pathways for this compound and Related Phenylpentanols

The strategic design of a synthesis is crucial for efficiency and for accessing a variety of related compounds. Convergent and divergent approaches offer distinct advantages in this regard.

In contrast, a divergent synthesis starts from a common intermediate that is elaborated through different reaction pathways to generate a library of structurally related compounds. colab.ws This strategy is particularly useful for exploring structure-activity relationships of a class of compounds. Starting from a common precursor to this compound, one could envision a divergent approach to synthesize a variety of related phenylpentanols. For instance, a key intermediate could be subjected to different reduction, oxidation, or substitution reactions to modify the functional groups or the carbon skeleton, leading to a range of analogs with variations in the alkyl chain or the phenyl ring.

Table 4: Comparison of Convergent and Divergent Synthetic Strategies

StrategyDescriptionAdvantagesDisadvantages
Convergent Fragments of the target molecule are synthesized separately and then combined.Higher overall yield, allows for parallel synthesis, easier purification of smaller fragments.Requires careful planning of the fragment coupling step.
Divergent A common intermediate is transformed into a variety of related products.Efficient for creating a library of analogs, allows for systematic modification of the structure.The overall yield for each individual product can be lower in later steps.

Mechanistic Investigations and Reactivity Profiles of 3 Methyl 2 Phenylpentan 1 Ol

Oxidation Reactions and Mechanistic Pathways

The oxidation of 3-methyl-2-phenylpentan-1-ol, a primary alcohol, can lead to the formation of either an aldehyde or a carboxylic acid, depending on the reagents and reaction conditions employed. The presence of a hydrogen atom on the carbinol carbon is the key feature that allows these transformations.

The oxidation of substituted phenethyl alcohols can be initiated by radical species. In the context of aroxyl radicals (ArO•), the reaction proceeds through a hydrogen atom transfer (HAT) mechanism. The aroxyl radical abstracts a hydrogen atom from the substrate, typically the most labile one, to form a new carbon-centered radical and a phenol (B47542) (ArOH). For this compound, there are two primary sites for hydrogen abstraction: the hydroxyl hydrogen (O-H) and the hydrogen on the carbinol carbon (C1-H).

The efficiency of hydrogen-atom abstraction by aryl radicals is influenced by polar effects; substituents on the radical that increase its electron affinity can increase the rate of reaction. nih.gov The transition state of the HAT process becomes polarized and stabilized, accelerating the abstraction. The reaction efficiency can be tuned by structural changes that alter the vertical electron affinity of the radical or the vertical ionization energy of the hydrogen atom donor. nih.gov The mechanism involves the formation of a resonance-stabilized radical intermediate, which then undergoes further reaction to yield the final oxidized product.

The controlled oxidation of primary alcohols is a fundamental transformation in organic synthesis. nih.gov this compound can be selectively oxidized to either 3-methyl-2-phenylpentanal or 3-methyl-2-phenylpentanoic acid.

Oxidation to Aldehydes: Achieving selective oxidation to the aldehyde requires the use of mild oxidizing agents and conditions that prevent overoxidation to the carboxylic acid. Reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) are commonly used for this purpose in a laboratory setting. More recently, catalytic methods using stable nitroxyl (B88944) radicals like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) in the presence of a stoichiometric oxidant (e.g., bleach) have proven highly effective.

Oxidation to Carboxylic Acids: Stronger oxidizing agents are required to convert the primary alcohol directly to a carboxylic acid. Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄, often generated in situ from CrO₃ or Na₂Cr₂O₇ and sulfuric acid), or ruthenium tetroxide (RuO₄). These powerful oxidants will typically oxidize the initially formed aldehyde rapidly, ensuring the carboxylic acid is the final product. Recent methods have also employed silver N-heterocyclic carbene (NHC) complexes under air for the selective oxidation of alcohols to either aldehydes or carboxylic acids by tuning the base used. nih.gov

The table below summarizes typical conditions for these selective oxidations.

Target ProductReagent(s)Typical SolventNotes
3-Methyl-2-phenylpentanalPyridinium chlorochromate (PCC)Dichloromethane (CH₂Cl₂)Mild conditions, prevents overoxidation.
3-Methyl-2-phenylpentanalTEMPO / NaOClDichloromethane / WaterCatalytic, high selectivity for primary alcohols.
3-Methyl-2-phenylpentanoic acidPotassium permanganate (KMnO₄)Water / Acetone, basicStrong oxidant, vigorous reaction.
3-Methyl-2-phenylpentanoic acidChromic Acid (Jones Reagent)AcetoneStrong acidic conditions.

Nucleophilic Substitution Reactions at the Carbinol Center

The hydroxyl group of this compound is a poor leaving group. To facilitate nucleophilic substitution at the C1 carbon (the carbinol center), the -OH group must first be converted into a better leaving group, such as a tosylate (-OTs), mesylate (-OMs), or a halide.

The stereochemical outcome of a nucleophilic substitution reaction is highly dependent on the mechanism. wikipedia.org

Sₙ2 Reactions: If a derivative of this compound (e.g., its tosylate) reacts with a strong nucleophile under conditions favoring a bimolecular pathway (Sₙ2), the reaction will be stereospecific. The nucleophile attacks the carbon atom from the side opposite to the leaving group, resulting in a complete inversion of the stereochemistry at the reaction center. wikipedia.org For this to be observed, the C2 carbon must be a single stereoisomer. The reaction proceeds with a predictable and specific stereochemical outcome directly determined by the stereochemistry of the starting material. masterorganicchemistry.com

Sₙ1 Reactions: An Sₙ1 mechanism is unlikely for this primary alcohol derivative, as it would require the formation of a highly unstable primary carbocation. However, if forced under certain conditions, the resulting carbocation would likely rearrange via a hydride shift from the adjacent C2 carbon to form a more stable tertiary benzylic carbocation. This rearrangement would lead to a mixture of products and a loss of the original stereochemical information.

The Mitsunobu reaction is a powerful method for converting primary and secondary alcohols into a variety of functional groups, including esters, phenyl ethers, and thioethers. organic-chemistry.org It is particularly renowned for proceeding with a clean inversion of stereochemistry at the alcohol's carbon center, making it a key tool in stereoselective synthesis. nih.gov

The reaction involves activating the alcohol with a combination of triphenylphosphine (B44618) (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nih.gov This in-situ activation converts the hydroxyl group into an excellent leaving group (an oxyphosphonium salt). youtube.comnih.gov A pronucleophile (with a pKa typically below 15) then displaces this leaving group in a classic Sₙ2 fashion, leading to the inverted product. youtube.com

For this compound, the Mitsunobu reaction can be used to introduce various nucleophiles at the C1 position. While the C1 carbon itself is not a stereocenter, if the adjacent C2 carbon is chiral, this reaction provides a pathway to create diastereomeric products. The reaction is highly versatile and compatible with a wide array of functional groups due to its mild, nearly neutral conditions. orgsyn.org

ReagentsNucleophile (H-Nu)ProductStereochemistry
PPh₃, DEADBenzoic Acid3-Methyl-2-phenylpentyl benzoateInversion at C1
PPh₃, DIADPhthalimideN-(3-Methyl-2-phenylpentyl)phthalimideInversion at C1
PPh₃, DEADThioacetic AcidS-(3-Methyl-2-phenylpentyl) ethanethioateInversion at C1

Dehydration and Elimination Reactions to Form Alkenes

The acid-catalyzed dehydration of alcohols is a common method for synthesizing alkenes. libretexts.orgpressbooks.pub When this compound is treated with a strong acid such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄) and heated, it undergoes an elimination reaction to form alkenes. crunchchemistry.co.uk

The mechanism proceeds through the following steps:

Protonation of the Hydroxyl Group: The acid protonates the hydroxyl group, converting it into a good leaving group (-OH₂⁺).

Loss of Water and Carbocation Formation: The protonated alcohol loses a water molecule to form a carbocation. The initial carbocation would be a primary carbocation at the C1 position, which is highly unstable.

Carbocation Rearrangement: To achieve greater stability, the primary carbocation will undergo a rapid 1,2-hydride shift. The hydrogen atom from the C2 carbon migrates to the C1 carbon, resulting in the formation of a much more stable tertiary benzylic carbocation at the C2 position.

Deprotonation to Form Alkene: A base (such as water or the conjugate base of the acid) abstracts a proton from a carbon atom adjacent to the carbocation, forming a double bond.

Due to the structure of the rearranged tertiary carbocation, two different alkenes can be formed. According to Zaitsev's rule, the major product will be the more substituted, and therefore more thermodynamically stable, alkene. stackexchange.com In this case, the double bond conjugated with the phenyl ring is also highly favored due to resonance stabilization. echemi.com

Predicted Alkene Products from Dehydration:

Product NameStructureTypeStability
3-Methyl-2-phenylpent-2-eneC₆H₅-C(CH₃)=C(CH₂CH₃)-CH₃Tetrasubstituted, ConjugatedMajor Product (Thermodynamically favored)
3-Methyl-2-phenylpent-1-eneC₆H₅-C(CH(CH₃)CH₂CH₃)=CH₂DisubstitutedMinor Product

Regioselectivity and Zaitsev's Rule in Branched Alcohol Dehydrations

The acid-catalyzed dehydration of alcohols is a classic elimination reaction that results in the formation of an alkene. For primary alcohols such as this compound, this transformation typically proceeds through an E2 (bimolecular elimination) mechanism. libretexts.orgmasterorganicchemistry.com The reaction is initiated by the protonation of the hydroxyl group by a strong acid (e.g., sulfuric acid or phosphoric acid), converting it into a good leaving group (water). youtube.com Subsequently, a base (which can be a water molecule or the conjugate base of the acid) abstracts a proton from a carbon atom adjacent (beta) to the carbon bearing the leaving group, leading to the concerted formation of a double bond and the departure of the water molecule. libretexts.org

The regioselectivity of this elimination—that is, which of the possible alkenes is formed as the major product—is generally governed by Zaitsev's rule. This rule states that the more substituted (and therefore more stable) alkene will be the major product. masterorganicchemistry.comadichemistry.comchemistrysteps.com The stability of the resulting alkene is the primary driving force for this selectivity.

In the case of this compound, there are two different beta-carbons from which a proton can be abstracted: the C2 carbon and the methyl group on the C3 carbon. Abstraction of a proton from the C2 carbon leads to the formation of 3-methyl-2-phenylpent-1-ene, a disubstituted alkene. Abstraction of a proton from the methyl group at C3 is not possible for a direct E2 elimination leading to a stable alkene. However, rearrangement of a primary carbocation (if an E1 pathway were to occur, which is less likely for a primary alcohol) to a more stable tertiary carbocation could lead to other products. chemistrysteps.com A 1,2-hydride shift from the C2 to C1 position is unlikely as it would form a primary carbocation.

Considering the direct E2 pathway for this primary alcohol, the base will abstract a proton from the C2 position. The alternative would be abstraction from the ethyl group at C3, which would lead to a different set of products. Let's analyze the possible beta-hydrogens. The carbon bearing the -OH group is C1. The adjacent carbon is C2. The hydrogens on C2 and C3 are beta-hydrogens.

Path A: Abstraction of a proton from C2. This would lead to the formation of 3-methyl-1-phenylpent-1-ene . This alkene is disubstituted and conjugated with the phenyl ring, which provides significant stabilization.

Path B: Abstraction of a proton from the ethyl group at C3. This is not a direct beta-hydrogen to the C1 carbon. Let's re-examine the structure: The -OH is on C1. C2 has a phenyl group and a hydrogen. C3 has a methyl group and an ethyl group. The beta-hydrogens are on C2. Therefore, only one constitutional isomer is expected from a direct E2 elimination.

However, under forcing acidic conditions, rearrangement can occur. chemistrysteps.com If a carbocation were to form at C1 (unlikely), it could rearrange. A more plausible scenario under strong acid and heat involves the potential for an E1-like character or rearrangements. If a secondary carbocation were formed at C2 after a hydride shift, this could lead to different alkenes.

Let's assume the reaction follows the generally accepted E2 mechanism for primary alcohols. libretexts.org In this case, the base abstracts a proton from the C2-position. This leads to the formation of 3-methyl-1-phenylpent-1-ene.

Possible Alkene Product Structure Substitution Pattern Predicted Stability/Major Product
3-methyl-1-phenylpent-1-eneC6H5-CH=C(CH3)-CH2-CH3Trisubstituted, conjugatedMajor Product (Predicted by Zaitsev's Rule)

It is important to note that while Zaitsev's rule is a powerful predictor, the actual product distribution can be influenced by steric factors. adichemistry.com If the base is sterically hindered, it may preferentially abstract a less hindered proton, leading to the formation of the Hofmann (less substituted) product. However, with common dehydrating agents like sulfuric acid, the Zaitsev product is typically favored. masterorganicchemistry.com

Stereochemical Outcomes of Alkene Formation

The formation of 3-methyl-1-phenylpent-1-ene in the dehydration of this compound can result in two stereoisomers: the (E)- and (Z)-isomers. The stereochemical outcome of an E2 reaction is dependent on the conformation of the substrate in the transition state. The elimination is stereoselective and generally proceeds via an anti-periplanar arrangement of the proton being abstracted and the leaving group. chemistrysteps.comlibretexts.org This arrangement allows for optimal orbital overlap for the formation of the new pi bond.

In the case of this compound, rotation around the C1-C2 bond will lead to different conformers. The transition state leading to the more stable (E)-isomer is generally lower in energy than the transition state leading to the less stable (Z)-isomer due to reduced steric strain. In the (Z)-isomer, the bulky phenyl group and the ethyl group would be on the same side of the double bond, leading to significant steric hindrance. Therefore, the (E)-isomer is expected to be the major stereoisomer formed. masterorganicchemistry.com

Stereoisomer of 3-methyl-1-phenylpent-1-ene Structure Description Predicted Outcome
(E)-3-methyl-1-phenylpent-1-enePhenyl and ethyl groups are on opposite sides of the double bond.Major Stereoisomer (Thermodynamically more stable)
(Z)-3-methyl-1-phenylpent-1-enePhenyl and ethyl groups are on the same side of the double bond.Minor Stereoisomer (Sterically hindered)

E1 reactions, which are more common for secondary and tertiary alcohols, proceed through a carbocation intermediate. This allows for free rotation around the single bonds before proton abstraction, and generally, the most stable alkene (trans or E) is formed. libretexts.org While a primary alcohol, under harsh conditions, there might be some E1 character, the stereochemical preference for the more stable product remains.

Derivatization Strategies for Enhancing Synthetic Utility

The hydroxyl group of an alcohol is a versatile functional group, but it is a poor leaving group for nucleophilic substitution reactions. Therefore, converting the hydroxyl group into a better leaving group is a common strategy to enhance the synthetic utility of alcohols like this compound. libretexts.org

Common derivatization strategies include:

Conversion to Alkyl Halides: The hydroxyl group can be replaced by a halogen (Cl, Br, or I) using reagents such as thionyl chloride (SOCl₂), phosphorus tribromide (PBr₃), or hydrohalic acids (HBr, HI). These alkyl halides are excellent substrates for Sₙ2 reactions, allowing for the introduction of a wide variety of nucleophiles.

Conversion to Sulfonate Esters: Alcohols can be converted to sulfonate esters, such as tosylates (OTs), mesylates (OMs), or triflates (OTf), by reacting them with the corresponding sulfonyl chloride (e.g., p-toluenesulfonyl chloride) in the presence of a base like pyridine. Sulfonate ions are excellent leaving groups, making these derivatives highly reactive towards nucleophilic substitution and elimination reactions.

Esterification: The alcohol can be reacted with a carboxylic acid or its derivative (e.g., an acyl chloride or anhydride) to form an ester. This is often done to protect the hydroxyl group during a multi-step synthesis or to introduce a new functional group. nih.gov

These derivatization reactions significantly broaden the range of possible transformations for this compound, making it a more versatile building block in organic synthesis.

Derivative Reagent(s) Leaving Group Primary Synthetic Application
Alkyl BromidePBr₃Br⁻Sₙ2 Reactions
Alkyl ChlorideSOCl₂, pyridineCl⁻Sₙ2 Reactions
TosylateTsCl, pyridine⁻OTsSₙ2 and E2 Reactions
MesylateMsCl, pyridine⁻OMsSₙ2 and E2 Reactions
Acetate EsterAcetic anhydride, pyridine⁻OAcProtection of -OH group

Computational Chemistry and Theoretical Studies of 3 Methyl 2 Phenylpentan 1 Ol

Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. It is instrumental in elucidating complex reaction mechanisms by calculating the energies of reactants, intermediates, transition states, and products. For reactions involving branched alcohols like 3-Methyl-2-phenylpentan-1-ol, DFT can predict reaction feasibility, selectivity, and the detailed pathway of chemical transformations.

Stereoselective transformations, which are critical in the synthesis of chiral molecules such as this compound, can be meticulously studied using DFT. By constructing a potential energy surface, researchers can map out the energy changes that occur as reactants evolve into products through various transition states.

The analysis of the energy profile allows for the prediction of which stereoisomer is more likely to form. The pathway with the lowest activation energy barrier is kinetically favored, leading to the major product. DFT calculations can elucidate the subtle non-covalent interactions (like hydrogen bonds or steric hindrance) within the transition state that dictate the stereochemical outcome. nih.gov For instance, in the synthesis of tertiary alcohols with adjacent stereocenters, DFT calculations have been used to create working models that explain the high diastereo- and enantioselectivity observed experimentally. chinesechemsoc.orgchinesechemsoc.org Computational models can compare the energies of different transition state structures, such as those leading to syn- or anti-products, to rationalize the observed product distribution. nih.gov A detailed computational analysis can support distinct models for selectivity, providing a rationale for why one catalyst might favor an anti-product while another favors a syn-product. nih.gov

Interactive Table: Conceptual Energy Profile for a Stereoselective Reaction
Reaction CoordinateSpeciesRelative Free Energy (kcal/mol)Description
0%Reactants0.0Starting materials at baseline energy.
40%syn-Transition State (TS1)+15.2Energy barrier to form the syn diastereomer.
45%anti-Transition State (TS2)+12.5Lower energy barrier to form the anti diastereomer, suggesting it is the kinetically favored product.
100%syn-Product-5.0Thermodynamically stable syn product.
100%anti-Product-7.5The most thermodynamically stable product.

A key aspect of mechanistic studies is the characterization of the transition state (TS), which is the highest energy point along the reaction coordinate. DFT is used to locate this first-order saddle point on the potential energy surface. For alcohol reactions, such as dehydration or oxidation, identifying the TS structure provides critical information about the bond-breaking and bond-forming processes.

The characterization involves several steps:

Geometry Optimization : Locating a stationary point on the potential energy surface that is a maximum in one direction (the reaction coordinate) and a minimum in all other directions.

Frequency Calculation : A true transition state is confirmed by the presence of one and only one imaginary frequency in the vibrational analysis. This imaginary frequency corresponds to the motion of the atoms along the reaction coordinate, leading from reactant to product.

Intrinsic Reaction Coordinate (IRC) Analysis : This calculation follows the reaction path downhill from the TS to connect it to the corresponding reactant and product minima, confirming that the located TS is indeed the correct one for the reaction of interest.

In alcohol dehydration, for example, DFT studies can distinguish between concerted (E2) and stepwise (E1) mechanisms by comparing the activation barriers of the respective transition states. soton.ac.uknsf.gov Similarly, for alcohol oxidation, DFT calculations can map out various potential pathways and identify the rate-determining step, providing a detailed mechanistic understanding. rsc.orgresearchgate.net

Molecular Dynamics Simulations for Conformational Analysis of Branched Alcohols

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. For flexible molecules like this compound, which has multiple rotatable bonds, MD is an invaluable tool for exploring its conformational landscape. These simulations provide insights into the preferred shapes (conformers) of the molecule in different environments (e.g., in a vacuum or in solution) and how it interacts with its surroundings.

MD simulations can reveal:

Preferred Conformations : By simulating the molecule's movement over nanoseconds or longer, MD can identify the most stable, low-energy conformations. For phenyl-containing compounds, this includes the orientation of the phenyl ring relative to the alkyl chain. nih.govmdpi.com

Solvent Effects : The behavior of alcohols is heavily influenced by solvents, particularly through hydrogen bonding. MD simulations of alcohols in aqueous solutions show how the solute molecules aggregate and how they affect the structure and dynamics of the surrounding water molecules. rsc.orgresearchgate.netnih.govsemanticscholar.org

Dynamic Properties : MD can track dynamic properties such as the root-mean-square deviation (RMSD) to assess structural stability and the root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule.

For this compound, an MD simulation would likely show significant flexibility in the pentanol (B124592) chain, while the phenyl group's rotation might be influenced by steric interactions with the methyl and ethyl groups. The simulation would also characterize the hydrogen bonding patterns of the hydroxyl group with solvent molecules. mdpi.com

Interactive Table: Key Analyses in Molecular Dynamics Simulations
Analysis TypeDescriptionInformation Gained for this compound
RMSD (Root-Mean-Square Deviation)Measures the average distance between the atoms of the molecule over time, relative to a reference structure.Assesses if the molecule's overall structure is stable or undergoing significant changes during the simulation.
RMSF (Root-Mean-Square Fluctuation)Measures the fluctuation of each individual atom from its average position.Identifies which parts of the molecule are most flexible (e.g., the end of the alkyl chain) and which are more rigid.
Radial Distribution Function (g(r)) Describes how the density of surrounding atoms or molecules varies as a function of distance from a central point.Characterizes the solvation shell around the alcohol and the specific distances for hydrogen bonding with solvent molecules.
Dihedral Angle Analysis Tracks the rotation around specific chemical bonds over time.Determines the most populated and energetically favorable conformations (e.g., gauche vs. anti) of the alkyl backbone.

In Silico Design of Biocatalysts for Branched Alcohol Synthesis

The synthesis of specific chiral alcohols is often best achieved using enzymes (biocatalysts) due to their high stereo- and regioselectivity. In silico (computational) methods are increasingly used to design and engineer enzymes for novel functions or improved performance. nih.gov The goal is to create a biocatalyst that can produce a target molecule like this compound with high purity.

The computational design process typically involves:

Scaffold Selection : Choosing a known enzyme with a suitable active site pocket and a mechanism that can be adapted for the desired reaction.

Active Site Modeling : Using quantum mechanics (often QM/MM, a hybrid of quantum and molecular mechanics) to model the transition state of the desired reaction within the enzyme's active site. nih.gov

Mutagenesis and Screening : Computationally introducing mutations to the amino acid residues in the active site to better stabilize the transition state or improve substrate binding. researchgate.net Molecular docking simulations can predict how the substrate (the precursor to the alcohol) will bind to the mutated enzyme.

Dynamic Analysis : Running MD simulations on the designed enzyme to ensure its stability and to analyze the pathways for the substrate to enter and the product to exit the active site. mdpi.com

This rational design approach can significantly reduce the experimental effort required in directed evolution by focusing on a smaller set of promising mutations. letifmones.comcaver.cz Through such methods, enzymes like amine dehydrogenases have been successfully engineered to synthesize chiral amino alcohols, a process analogous to what would be required for branched-chain alcohols. frontiersin.org

Pyrolysis and Decomposition Kinetic Studies of Branched Alcohols

Pyrolysis is the thermal decomposition of materials at elevated temperatures in an inert atmosphere. Understanding the pyrolysis of alcohols is crucial for combustion science and biofuel applications. Computational studies, primarily using DFT, can model the decomposition pathways of branched alcohols at a molecular level.

These studies typically involve:

Identifying Primary Decomposition Channels : Calculating the bond dissociation energies (BDEs) for all bonds in the molecule (C-C, C-O, C-H, O-H) to identify the weakest links, which are the most likely to break first at high temperatures.

Mapping Reaction Pathways : Elucidating the sequence of reactions that follow the initial bond cleavage. This includes hydrogen abstraction, beta-scission, and dehydration reactions.

Calculating Kinetic Parameters : Using transition state theory to calculate the activation energies and reaction rate constants for each elementary reaction step. This data can be used to build a comprehensive kinetic model that predicts the distribution of decomposition products under various temperatures and pressures. researchgate.net

For this compound, computational studies would likely show that initial decomposition could occur via C-C bond cleavage to break the branched chain, C-O bond cleavage, or dehydration to form an alkene. acs.org Studies on similar aromatic compounds and alcohols show that the reaction network can be complex, leading to the formation of smaller hydrocarbons, aromatics like benzene and toluene, and oxygenated species like aldehydes and ketones. nih.govresearchgate.netacs.org

Interactive Table: Plausible Initial Pyrolysis Reactions for this compound
Reaction TypeDescriptionPlausible Products
C-C Bond Fission Cleavage of the carbon backbone.Formation of smaller alkyl and benzyl radicals.
Dehydration Elimination of a water molecule.Formation of 2-phenyl-3-methylpent-1-ene.
C-O Bond Fission Cleavage of the bond between carbon and the hydroxyl group.Formation of a 3-methyl-2-phenylpentyl radical and a hydroxyl radical.
C-H Bond Fission Abstraction of a hydrogen atom.Formation of an alcohol radical and a hydrogen atom.

Applications of 3 Methyl 2 Phenylpentan 1 Ol As a Chiral Building Block in Advanced Organic Synthesis

Precursor in the Stereoselective Synthesis of Complex Molecular Architectures

The utility of a chiral building block is fundamentally determined by its ability to be transformed into more complex, value-added molecules while retaining or transferring its stereochemical information. While specific, large-scale applications of 3-Methyl-2-phenylpentan-1-ol as a starting material for complex natural product synthesis are not extensively documented in publicly available research, its structural motifs are analogous to intermediates used in the synthesis of pharmacologically active compounds.

For instance, the synthesis of molecules like Tapentadol, an opioid analgesic, involves intermediates that are structurally related to this compound. The stereospecific synthesis of (-)-(2S,3S)-1-dimethylamino-3-(3-methoxyphenyl)-2-methylpentan-3-ol, a key intermediate for Tapentadol, underscores the importance of controlling the stereochemistry at positions equivalent to those in this compound. This highlights the principle that chiral alcohols with similar substitution patterns are valuable precursors in the pharmaceutical industry.

Furthermore, the general strategy of using chiral pool starting materials—readily available, enantiopure compounds from nature—is a cornerstone of modern organic synthesis. Chiral alcohols, including phenyl-substituted variants, are often employed in this regard. They can undergo a variety of transformations, such as oxidation, esterification, and substitution, to build up molecular complexity. The phenyl group in this compound, for example, can be modified through electrophilic aromatic substitution, while the hydroxyl group provides a handle for introducing new functional groups and extending the carbon chain.

Table 1: Potential Transformations of this compound for Complex Molecule Synthesis

Reaction TypeReagentsPotential Product Class
OxidationPCC, DMPChiral Aldehydes/Ketones
EtherificationNaH, Alkyl HalideChiral Ethers
EsterificationAcyl Chloride, PyridineChiral Esters
Nucleophilic SubstitutionPBr3, then Nu-Substituted Chiral Alkanes

This table represents theoretical transformations based on the functional groups present in this compound.

Role in the Development of Chiral Catalysts and Ligands

The development of new chiral ligands and catalysts is a major driver of innovation in asymmetric synthesis. Chiral alcohols are often used as the foundational scaffold upon which ligands are built. The hydroxyl group can be used as an anchoring point to attach coordinating groups like phosphines, amines, or other heteroatoms that can bind to a metal center. The chiral backbone of the alcohol then creates a chiral environment around the metal, which can induce stereoselectivity in a catalyzed reaction.

While there is a lack of specific literature detailing the use of this compound for this purpose, the principles of ligand design suggest its potential. The development of ligand families often relies on a modular approach, where different chiral backbones are combined with various coordinating moieties to create a library of ligands. These libraries are then screened for efficacy in various asymmetric reactions. Phenyl-substituted chiral alcohols are attractive candidates for such backbones due to their rigid structure, which can help in creating a well-defined chiral pocket.

For example, chiral amino alcohols derived from natural sources have been successfully used as ligands in reactions like the enantioselective addition of organozinc reagents to aldehydes. These ligands coordinate to the metal, and the stereochemistry of the alcohol backbone dictates the facial selectivity of the nucleophilic attack on the aldehyde.

Contribution to Methodologies for Enantiopure Compound Preparation

The preparation of enantiopure compounds is a critical task in modern chemistry, particularly for the pharmaceutical and agrochemical industries. Methodologies for achieving this can be broadly categorized into asymmetric synthesis, chiral resolution, and the use of chiral auxiliaries.

This compound, as a chiral molecule, can be a target for such methodologies. For instance, a racemic mixture of this compound could be resolved into its individual enantiomers through enzymatic resolution. Lipases are commonly used enzymes that can selectively acylate one enantiomer of a racemic alcohol, allowing for the separation of the acylated and unreacted enantiomers.

Conversely, enantiopure this compound could be used as a chiral auxiliary . A chiral auxiliary is a molecule that is temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. After the reaction, the auxiliary is cleaved off and can ideally be recovered. Chiral alcohols are frequently used as auxiliaries, for example, by forming a chiral ester with an achiral carboxylic acid. The steric bulk of the chiral alcohol can then shield one face of a prochiral center in the molecule, leading to a highly diastereoselective reaction.

Although specific methodologies developed around this compound are not prominent in the literature, the principles of asymmetric synthesis and chiral resolution are broadly applicable to it and similar chiral alcohols. The development of biocatalytic methods, for instance, is a rapidly advancing field that provides powerful tools for the synthesis of enantiopure alcohols and their derivatives.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.